2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride
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Overview
Description
2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a phenyl group and an aminoethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride typically involves the reaction of 3-phenylprop-2-en-1-amine with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH=CHCH}_2\text{NH}_2 + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH=CHCH}_2\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol
- **3-Phenylprop-2-EN-1-amine
- **Phenylethanolamine
Uniqueness
2-{[(2E)-3-Phenylprop-2-EN-1-YL]amino}ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group and an aminoethanol moiety makes it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
2-(3-phenylprop-2-enylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-10-9-12-8-4-7-11-5-2-1-3-6-11;/h1-7,12-13H,8-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWAYPUGHNTUPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CCNCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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